5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid
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Overview
Description
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties. The presence of the tert-butyl group and the carboxylic acid functionality makes this compound particularly interesting for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with tert-butyl isocyanide in the presence of a suitable acid catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acyl chlorides are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include esters, amides, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Mechanism of Action
The mechanism by which 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-ethyl-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both the tert-butyl group and the carboxylic acid functionality. This combination enhances its chemical reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-7(2,3)6-9-8-4(12-6)5(10)11/h1-3H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMHBMOFJCPIKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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